Cas no 1289388-48-2 (tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate)

Tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a substituted pyrazine moiety. This intermediate is particularly valuable in medicinal chemistry and pharmaceutical research due to its structural versatility, enabling further functionalization at both the piperidine nitrogen and the pyrazine ring. The tert-butoxycarbonyl (Boc) group enhances stability during synthesis, while the methylpyrazine substitution offers potential for targeted interactions in drug design. Its well-defined reactivity makes it suitable for applications in the development of bioactive molecules, particularly in the synthesis of kinase inhibitors or CNS-targeting compounds. The compound’s purity and consistent performance underscore its utility in high-precision synthetic workflows.
tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate structure
1289388-48-2 structure
Product Name:tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate
CAS No:1289388-48-2
MF:C16H26N4O2
MW:306.403243541718
CID:2091036
PubChem ID:60137131
Update Time:2025-05-19

tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate
    • TERT-BUTYL 4-[METHYL(3-METHYLPYRAZIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE
    • AKOS015940718
    • 4-[Methyl-(3-methyl-pyrazin-2-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester
    • DB-253021
    • tert-Butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate
    • 1289388-48-2
    • tert-Butyl4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate
    • MDL: MFCD18837434
    • Inchi: 1S/C16H26N4O2/c1-12-14(18-9-8-17-12)19(5)13-6-10-20(11-7-13)15(21)22-16(2,3)4/h8-9,13H,6-7,10-11H2,1-5H3
    • InChI Key: FUUFCEFMHYLUNP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC1)N(C)C1C(C)=NC=CN=1)=O

Computed Properties

  • Exact Mass: 306.20557608Da
  • Monoisotopic Mass: 306.20557608Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 58.6Ų

tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate

Professional Introduction to Tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate (CAS No. 1289388-48-2)

Tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate, with the CAS number 1289388-48-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery and therapeutic applications.

The molecular structure of tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate is characterized by its complex arrangement of functional groups, including a piperidine ring, a methylamino substituent, and a tert-butyl carboxylate moiety. These features contribute to its unique chemical properties and potential biological interactions. The presence of the pyrazinyl group in the molecule suggests possible interactions with various biological targets, which has been a focus of recent research.

In recent years, there has been growing interest in the development of novel piperidine derivatives due to their potential as pharmacological agents. Piperidine-based compounds have shown efficacy in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and oncology. The specific modification of the piperidine ring with methyl-(3-methylpyrazin-2-yl)amino side chains enhances the compound's ability to interact with biological receptors and enzymes, making it a promising candidate for further exploration.

One of the most compelling aspects of tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate is its potential application in the treatment of neurological disorders. Recent studies have highlighted the role of piperidine derivatives in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The structural features of this compound suggest that it may be able to interact with these systems in a way that could lead to novel therapeutic interventions.

The tert-butyl group at the carboxylate position not only contributes to the stability of the molecule but also influences its solubility and bioavailability. These properties are crucial for determining how effectively the compound can be absorbed and utilized by the body. Additionally, the tert-butyl group can enhance binding affinity to certain biological targets, which may improve the compound's efficacy as a drug candidate.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to more accurately predict the biological activity of compounds like tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate. These tools have enabled scientists to identify potential binding sites on biological targets and optimize the compound's structure for better performance. Such computational approaches are increasingly integral to drug discovery pipelines, providing valuable insights into how molecules may interact with their intended targets.

In addition to its potential in neurological applications, tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate has shown promise in other therapeutic areas. For instance, its structural motif is similar to several known drugs that are effective against inflammatory diseases and cancer. The ability of this compound to modulate inflammatory pathways and interfere with cancer cell proliferation makes it an attractive candidate for further investigation.

The synthesis of tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the complex molecular framework efficiently. These methods not only improve the scalability of production but also enhance the overall quality of the final product.

Evaluation of tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate in preclinical studies has provided valuable insights into its pharmacological properties. Initial findings suggest that it exhibits good oral bioavailability and moderate metabolic stability, which are critical factors for drug candidates. Furthermore, preliminary toxicology studies indicate that the compound is well-tolerated at relevant doses, paving the way for further clinical development.

The future direction of research on tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate includes exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at a molecular level will provide crucial information for optimizing its therapeutic potential. Additionally, investigating its efficacy in animal models will help determine its suitability for human trials.

In conclusion, tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate (CAS No. 1289388-48-2) represents a significant advancement in pharmaceutical research. Its unique molecular structure and promising biological activities make it a valuable candidate for further development. As research continues to uncover new applications and optimize its properties, this compound holds great potential for contributing to innovative therapeutic solutions.

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